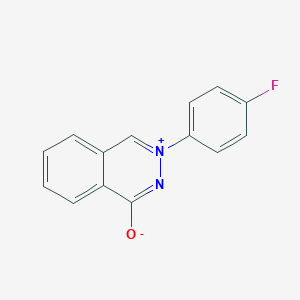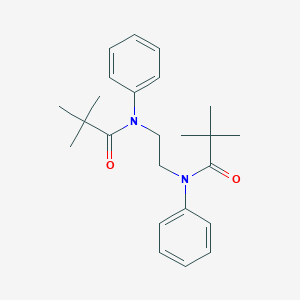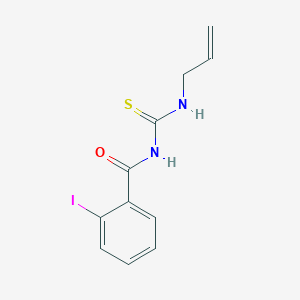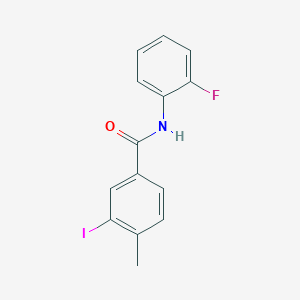
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective Applications
The compound has shown potential in neuroprotection, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Novel triazole-pyrimidine hybrids, which include the phthalazin-3-ium structure, have been designed and synthesized, demonstrating significant neuroprotective properties. These compounds reduce the expression of stress and apoptosis markers in human neuronal cells, suggesting a possible mechanism of action through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Anti-neuroinflammatory Properties
In addition to neuroprotection, these compounds exhibit anti-neuroinflammatory effects. They have been effective in inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. This indicates their potential use in controlling neuroinflammation, which is a common pathological feature in various neurological disorders .
Anticancer Potential
Phthalazin-3-ium derivatives have been explored for their anticancer properties. The structural motif is part of a broader class of compounds that have been tested for cytotoxicity against different cancer cell lines. These compounds often target specific biological pathways and enzymes, such as thymidylate synthase and topoisomerase II, which are crucial for cancer cell proliferation .
Enzyme Inhibition
The phthalazin-3-ium core is also involved in the inhibition of enzymes that are key targets in cancer therapy. For instance, hybrids containing this core have been shown to inhibit enzymes like HDAC and thymidine phosphorylase, which are involved in the regulation of gene expression and DNA replication, respectively .
PARP Inhibition for Cancer Treatment
One of the well-known applications of phthalazin-3-ium derivatives is as PARP inhibitors. Olaparib, for example, is a poly ADP ribose polymerase (PARP) inhibitor that has been used in the treatment of various cancers. The synthesis of Olaparib involves intermediates that contain the phthalazin-3-ium structure .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the repair of single-strand DNA breaks. By inhibiting the action of PARP, this compound can cause the accumulation of single-strand DNA breaks that eventually lead to double-strand DNA breaks. If these breaks are left unrepaired, it can lead to cell death .
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA damage, which in turn can lead to cell death, particularly in cells that are deficient in certain DNA repair pathways. This makes 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate particularly effective against cancer cells that have defects in the BRCA1 or BRCA2 genes, which are involved in the repair of double-strand DNA breaks .
Result of Action
The result of the action of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the induction of cell death in cancer cells. By inhibiting PARP and preventing the repair of DNA damage, this compound can induce cell death in cancer cells, particularly those with defects in certain DNA repair pathways .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)phthalazin-3-ium-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGUNBSDWAMQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170509 |
Source


|
| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate | |
CAS RN |
320422-01-3 |
Source


|
| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320422-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(2,2-Dimethylpropanoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B501224.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B501225.png)


![4-fluoro-N-[(2-methoxyethyl)carbamothioyl]benzamide](/img/structure/B501230.png)
![2,4-dichloro-N-[(2-methoxyethyl)carbamothioyl]benzamide](/img/structure/B501231.png)
![N-[4-(benzylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B501233.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B501234.png)
![N-allyl-4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B501236.png)
![N-benzyl-2-[(2,2-dimethylpropanoyl)(methyl)amino]benzamide](/img/structure/B501240.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-tert-butylbenzamide](/img/structure/B501241.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B501242.png)